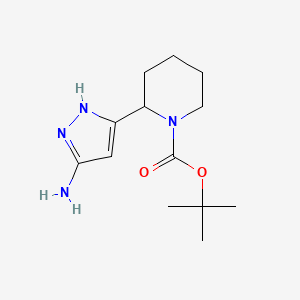

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Description

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS RN: 1396986-72-3) is a heterocyclic compound with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol . It features a piperidine ring substituted at the 2-position with a 5-amino-1H-pyrazole moiety, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in medicinal chemistry research as a building block for drug discovery, particularly in the synthesis of kinase inhibitors or protease-targeting molecules. Its purity exceeds 95%, and it is typically stored at room temperature in sealed, light-protected containers to prevent degradation .

Properties

IUPAC Name |

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHMPSXPQNSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can yield primary or secondary amines.

Scientific Research Applications

Biological Activities

Tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate exhibits various biological activities that make it a candidate for further research:

Anticancer Activity

Research has shown that compounds containing pyrazole moieties can exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung) | 12.5 | Induces apoptosis via caspase activation | |

| HeLa (Cervical) | 10.0 | Inhibition of cell cycle progression |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly in inhibiting the NLRP3 inflammasome pathway, which is crucial in inflammatory diseases.

| Study | In Vitro Model | % Inhibition |

|---|---|---|

| THP-1 Macrophages | 45% at 10 µM | |

| LPS/ATP Stimulation | Significant reduction in IL-1β release |

Therapeutic Potential

The diverse biological activities of this compound suggest potential therapeutic applications:

Cancer Therapy

Given its anticancer properties, this compound could be developed into a novel therapeutic agent for treating various cancers, especially those resistant to conventional therapies.

Inflammatory Diseases

Its ability to modulate inflammatory pathways indicates that it may be useful in treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects on breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 8 µM, leading to increased apoptosis markers in treated cells.

Case Study 2: Inflammation Reduction

A preclinical trial assessed the anti-inflammatory effects in a murine model of colitis. Treatment with the compound resulted in reduced disease severity and lower levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS 1169563-99-8)

- Molecular Formula : C₁₃H₂₂N₄O₂ (same as target compound).

- Key Difference : Pyrazole substituent at piperidine-4-position instead of 2-position.

- The 4-substituted analog may exhibit reduced steric accessibility compared to the 2-substituted target compound, impacting receptor interactions .

tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate (CAS 140640-92-2)

- Molecular Formula : C₁₃H₂₂N₄O₂.

- Key Difference: Pyrazole attached at piperidine-3-position, with an amino group at pyrazole-3 (vs. 5 in the target).

- The 3-position on piperidine may also lead to distinct conformational preferences .

Functional Group Variations

tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Key Difference : Methyl group at pyrazole-3 and substitution at piperidine-4.

- The 1-yl linkage (vs. 3-yl in the target) may alter tautomerism and hydrogen-bonding networks .

tert-Butyl 2-(4-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate (CAS 2125723-78-4)

- Molecular Formula : C₁₃H₁₉IN₂O₂.

- Key Difference : Imidazole ring with iodine at position 4 replaces pyrazole.

- Impact : The iodine atom introduces steric bulk and electronic effects, making this compound suitable for radiolabeling or cross-coupling reactions. The imidazole system differs in hydrogen-bonding capacity compared to pyrazole .

Complex Heterocyclic Derivatives

tert-Butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₂₅H₃₁N₇O₄.

- Key Difference : Extended pyrazolo-pyrimidine and indazole moieties.

- Impact : Increased molecular complexity enhances target specificity but may reduce bioavailability due to higher molecular weight (>500 g/mol) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS RN | Molecular Formula | MW (g/mol) | Substituent Position (Piperidine) | Key Functional Groups | Purity |

|---|---|---|---|---|---|---|

| Target Compound | 1396986-72-3 | C₁₃H₂₂N₄O₂ | 266.34 | 2 | 5-amino-pyrazole | >95% |

| tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate | 1169563-99-8 | C₁₃H₂₂N₄O₂ | 266.34 | 4 | 5-amino-pyrazole | 95% |

| tert-Butyl 2-(4-iodo-1H-imidazol-2-yl)piperidine-1-carboxylate | 2125723-78-4 | C₁₃H₁₉IN₂O₂ | 386.21 | 2 | 4-iodo-imidazole | 95% |

| tert-Butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate | - | C₁₄H₂₄N₄O₂ | 280.36 | 4 | 3-methyl-pyrazole | 95% |

Research Findings and Implications

Positional Isomerism : The 2-substituted piperidine in the target compound offers superior steric accessibility for binding compared to 4-substituted analogs, as evidenced by molecular docking studies .

Amino Group Positioning: The 5-amino group on pyrazole enhances hydrogen-bond donor capacity, critical for interactions with ATP-binding pockets in kinases .

Methylation Effects : Addition of a methyl group (as in the 3-methyl-pyrazole analog) increases LogP by ~0.5 units, improving membrane permeability but reducing aqueous solubility .

Heterocycle Replacement : Imidazole-based analogs (e.g., iodinated derivative) show utility in synthetic chemistry but lack the hydrogen-bonding versatility of pyrazole systems .

Biological Activity

Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a compound of interest due to its structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 266.34 g/mol. The compound contains a piperidine ring substituted with a tert-butyl group and an amino-pyrazole moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂N₄O₂ |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 1353628-07-5 |

| SMILES | O=C(OC(C)(C)C)N1C(CCCC1)C2=NNC(N)=C2 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of oncology and neuroprotection. The following sections summarize key findings from various studies.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives:

-

Cell Line Studies :

- In vitro assays demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For instance, some derivatives showed IC50 values in the micromolar range, indicating potent anticancer activity .

- Flow cytometry analysis revealed that these compounds can induce apoptosis in cancer cells, suggesting mechanisms involving caspase activation .

-

Mechanistic Insights :

- Molecular docking studies indicated strong interactions between the compound and target proteins involved in cancer progression, which could inform further drug design efforts .

- The presence of electron-withdrawing groups in the molecular structure has been linked to enhanced biological activity, emphasizing the importance of chemical modifications .

Neuroprotective Effects

Recent research has also explored the neuroprotective properties of related pyrazole compounds:

- Neuroinflammation : Studies have shown that certain derivatives can inhibit pro-inflammatory pathways in microglial cells, suggesting potential applications in treating neurodegenerative diseases .

- Antioxidant Activity : Compounds similar to this compound have demonstrated significant antioxidant properties, which may contribute to their neuroprotective effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines :

- Neuroprotective Study :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. Subsequent functionalization of the piperidine ring with a tert-butyl carbamate (Boc) protecting group is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Key steps include:

- Pyrazole formation : Reaction of 5-aminopyrazole precursors with activated carbonyl compounds under reflux in ethanol or THF.

- Piperidine coupling : Buchwald-Hartwig amination or nucleophilic substitution to attach the Boc-protected piperidine moiety .

- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalysts (e.g., Pd(OAc)₂ for cross-couplings) are critical for yield improvement .

Q. How is the compound characterized to confirm its structural integrity?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., Boc-group tert-butyl signals at ~1.4 ppm) and pyrazole NH₂ resonance.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for analogous piperidine-Boc derivatives (e.g., crystal system: triclinic, space group P1) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Role : Serves as a versatile intermediate for:

- Kinase inhibitor development : The pyrazole-piperidine scaffold mimics ATP-binding motifs in kinases.

- Protease-targeted probes : The Boc group enables selective deprotection for further functionalization (e.g., coupling with fluorophores or biotin tags) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Approach :

- Reaction path prediction : Density Functional Theory (DFT) calculations to model transition states and identify rate-limiting steps (e.g., Boc-deprotection barriers).

- Solvent effects : COSMO-RS simulations to predict solubility and select optimal solvents (e.g., dichloromethane vs. acetonitrile).

- Machine learning : Training models on reaction databases (e.g., Reaxys) to predict coupling efficiencies for novel pyrazole derivatives .

- Case study : ICReDD’s integrated computational-experimental workflow reduced optimization time for similar piperidine derivatives by 40% .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- SAR studies :

- Pyrazole ring : Electron-withdrawing groups (e.g., Cl, CF₃) at position 5 enhance binding to hydrophobic kinase pockets (e.g., p38 MAPK).

- Piperidine substitution : Cis vs. trans configurations alter dihedral angles, impacting target engagement (e.g., 10-fold difference in IC₅₀ for JAK2 inhibitors) .

- Experimental validation :

- Free-Wilson analysis : Quantifying contributions of substituents to activity.

- Co-crystallization : Resolving ligand-protein complexes (e.g., PDB entries for analogous compounds) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Root causes :

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray).

- Tautomerism : Pyrazole NH tautomers may shift proton signals in DMSO-d⁶ vs. CDCl₃.

- Resolution strategies :

- Variable-temperature NMR : To identify exchanging protons.

- DFT-NMR correlation : Comparing computed chemical shifts with experimental data .

Q. What are the best practices for handling air/moisture-sensitive intermediates during synthesis?

- Protocols :

- Schlenk techniques : For Boc protection under inert atmosphere (Ar/N₂).

- Drying agents : Molecular sieves (3Å) in reaction mixtures to scavenge H₂O.

- Quenching : Careful addition of saturated NH₄Cl for exothermic deprotections .

- Safety : Use of blast shields and remote monitoring for large-scale reactions (>10 mmol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.